

Application Note: Carbomer 934 in the Development of Mucoadhesive Buccal Tablets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbomer 934**

Cat. No.: **B3431392**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The buccal mucosa presents an attractive route for systemic drug delivery, offering advantages such as bypassing the hepatic first-pass metabolism, avoiding enzymatic degradation in the gastrointestinal tract, and providing rapid onset of action.^{[1][2][3]} Mucoadhesive buccal tablets are designed to remain in the oral cavity for an extended period, facilitating controlled drug release directly into the systemic circulation through the jugular vein.^{[2][3]} **Carbomer 934**, a high molecular weight polymer of acrylic acid, is a widely used excipient in the pharmaceutical industry due to its excellent mucoadhesive and controlled-release properties.^{[4][5][6]} When hydrated, **Carbomer 934** swells to form a gel, which adheres to the mucosal surface through hydrogen bonding and other interfacial forces.^{[2][6]} This application note provides detailed protocols and data on the use of **Carbomer 934** in the formulation and evaluation of mucoadhesive buccal tablets.

Data Presentation: Formulation and Evaluation Parameters

The concentration of **Carbomer 934** significantly influences the physicochemical properties, mucoadhesive strength, and drug release profile of buccal tablets. The following tables summarize quantitative data from various studies.

Table 1: Example Formulations of Mucoadhesive Buccal Tablets with **Carbomer 934**

Drug	Carbomer 934 (mg)	Other Polymers (mg)	Other Excipients (mg)	Total Weight (mg)	Reference
Ondansetron HCl	30	SCMC LV (165)	PEG 6000 (40), Lactose (5), Mg Stearate (1.5), Aspartame (2)	248.5	[7]
Aceclofenac	25	HPMC, SCMC	MCCP 200, Mg Stearate, Talc	250	[8]
Carvedilol	10	HPMC K100 (17.75), Chitosan (15)	PVP K-30 (30), Mg Stearate (1), Mannitol (15.25), Aspartame (1)	110	[9]
Atenolol	15 (10% w/w)	HPMC 15 cps (10% w/w)	Mannitol (40% w/w), Ethyl Cellulose (backing layer)	150	[10]

| Anastrozole | - (Primary Polymer) | Sodium Alginate, Na CMC (Secondary) | Ethyl Cellulose (Backing Layer), Lactose, Mg Stearate, Talc | - | [5][11] |

Table 2: Physicochemical Properties of Mucoadhesive Buccal Tablets Containing **Carbomer 934**

Drug	Hardness (kg/cm ²)	Friability (%)	Weight Variation (mg)	Drug Content (%)	Surface pH	Reference
Ondansetron HCl	7.0 - 7.5	0.045 - 0.055	243.5 - 248.5	99.15 - 107.4	-	[7]
Aceclofenac	8.32 - 11.56	0.04 - 0.2	231.25 - 268.75	97.67 - 102.25	6.72 - 6.96	[8]
Atenolol	3.53 - 5.77	< 1%	148.7 - 150.8	-	-	[10]

| Anastrozole | 4.32 - 8.4 | < 1% | Meets USP requirements | - | 6.1 | [5][11] |

Table 3: Effect of **Carbomer 934** on Mucoadhesive Strength and Swelling Index

Formulation	Key Polymers	Mucoadhesive Strength (g)	Swelling Index (%)	Reference
Ondansetron	Carbopol-934, Sodium Alginate, Gelatin	23.28 - 31.53	-	[4]
Aceclofenac	Carbopol 934, HPMC, SCMC	40.5 - 50	112.93 - 450.19	[8]
Atenolol	Carbopol 934p, HPMC 15 cps	7.20	-	[10]
Carvedilol	Carbopol 934p, HPMC K100, Chitosan	22.28 ± 0.35	79.35 ± 0.35	[9]
Anastrozole	Carbopol 934, Sodium Alginate	81.5	-	[5]

Note: An increase in **Carbomer 934** concentration generally leads to an increase in both mucoadhesive strength and swelling index.[4][8][10]

Table 4: In Vitro Drug Release from Buccal Tablets Formulated with **Carbomer 934**

Drug	Formulation Highlights	Time (h)	Cumulative Release (%)	Reference
Ondansetron HCl	Optimized formula with CP 934 and SCMC LV	6	88.15	[7]
Aceclofenac	Sustained release formulation	12	88.34	[8]
Atenolol	10% w/w Carbopol 934p, 10% w/w HPMC	9	89.43	[10]
Carvedilol	Optimized with Carbopol 934p, HPMC K100	10	Sustained Release	[9]
Anastrozole	Optimized formula F1	>8	93	[5]

| Salbutamol | High concentration of Xanthan gum, Carbopol 934P | 8 | 79.83 | [12] |

Experimental Protocols

Detailed methodologies for the preparation and evaluation of mucoadhesive buccal tablets containing **Carbomer 934** are provided below.

Protocol 1: Preparation of Mucoadhesive Buccal Tablets by Direct Compression

The direct compression method is widely used for its simplicity and cost-effectiveness.[1][4][13]

Materials:

- Active Pharmaceutical Ingredient (API)
- **Carbomer 934**
- Secondary polymer(s) (e.g., HPMC, Sodium CMC)[5][7][8]
- Filler/Binder (e.g., Microcrystalline Cellulose, Lactose)[7][8]
- Lubricant (e.g., Magnesium Stearate)[7][8][9]
- Glidant (e.g., Talc)[8]
- For bilayer tablets: Backing layer polymer (e.g., Ethyl Cellulose)[5][7]

Procedure:

- Sieving: Pass the API, **Carbomer 934**, and other excipients through an appropriate sieve (e.g., Sieve No. 200) to ensure uniform particle size.[14]
- Mixing: Accurately weigh all ingredients. Mix the API and polymers geometrically in a mortar and pestle or a blender for 15-20 minutes to ensure homogeneity.
- Lubrication: Add the lubricant (Magnesium Stearate) and glidant (Talc) to the powder blend and mix for an additional 2-5 minutes. Over-mixing at this stage should be avoided.
- Compression: Compress the final blend into tablets using a tablet press (e.g., hydraulic press or rotary tablet machine) with a suitable punch and die set (e.g., 7-13 mm flat-faced punch).[1][7] The compression force should be adjusted to achieve the desired tablet hardness (typically 4-8 kg/cm²).[11][13]
- For Bilayer Tablets: Compress the backing layer blend first with light compression force. Then, add the mucoadhesive drug-containing layer blend on top and apply the final compression force.[5]

Protocol 2: Evaluation of Physicochemical Properties

1. Hardness:

- Apparatus: Monsanto or Pfizer hardness tester.
- Procedure: Place the tablet diametrically between the two platens of the tester. Apply force until the tablet fractures. The force required to break the tablet is recorded in kg/cm². Perform the test on at least three tablets and calculate the average.[4][7]

2. Friability:

- Apparatus: Roche friabilator.
- Procedure: Weigh a sample of tablets (typically 10-20). Place them in the friabilator drum and rotate at 25 rpm for 4 minutes (100 rotations). Remove the tablets, de-dust them, and reweigh. Calculate the percentage weight loss. A friability of less than 1% is generally considered acceptable.[7][8]

3. Weight Variation:

- Procedure: Individually weigh 20 tablets and calculate the average weight. The individual tablet weights should fall within the limits specified by the pharmacopeia (e.g., USP).[7][11]

4. Drug Content Uniformity:

- Procedure: Randomly select 10 tablets. Crush each tablet individually and dissolve in a suitable solvent. Analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. The drug content should be within the official limits (e.g., 85-115%).[7][8]

Protocol 3: Measurement of Mucoadhesive Strength

This protocol uses a modified physical balance to measure the force required to detach the tablet from a mucosal surface.[3]

Apparatus:

- Modified two-pan physical balance.

- Porcine or bovine buccal mucosa (as a model tissue).[7][9]
- Glass slides, thread.

Procedure:

- Tissue Preparation: Obtain fresh buccal mucosa from a local slaughterhouse and equilibrate it in a suitable buffer (e.g., phosphate buffer pH 6.8) at 37°C.
- Apparatus Setup: Mount the buccal mucosa onto a glass slide fixed on one side of the balance. Tie another glass slide to the arm of the balance.
- Adhesion: Attach the tablet to the glass slide on the balance arm using a cyanoacrylate adhesive. Wet the mucosal surface and the tablet surface with a small amount of buffer.
- Contact: Bring the tablet into contact with the mucosal surface and apply a light force for a specified time (e.g., 1-5 minutes) to ensure intimate contact.
- Detachment Force Measurement: Add weight (e.g., by slowly adding water to a container on the other pan of the balance) until the tablet detaches from the mucosa.[15]
- Calculation: The weight required for detachment is the mucoadhesive strength in grams. The force of adhesion (N) can be calculated using the formula: Force (N) = (Mucoadhesive Strength (g) / 1000) × 9.81.

Protocol 4: Determination of Swelling Index

Procedure:

- Weigh a tablet (W1).
- Place the tablet on a glass slide and immerse it in a petri dish containing a suitable buffer (e.g., phosphate buffer pH 6.8).
- At regular time intervals, remove the tablet, carefully blot away excess surface water with filter paper, and weigh it (W2).

- Calculate the swelling index using the formula: $\text{Swelling Index (\%)} = [(W2 - W1) / W1] \times 100$.
[\[8\]](#)
- Continue until a constant weight is achieved.

Protocol 5: Measurement of Surface pH

This test is crucial to ensure the formulation will not irritate the buccal mucosa.[\[11\]](#)

Apparatus:

- Combined glass pH electrode.

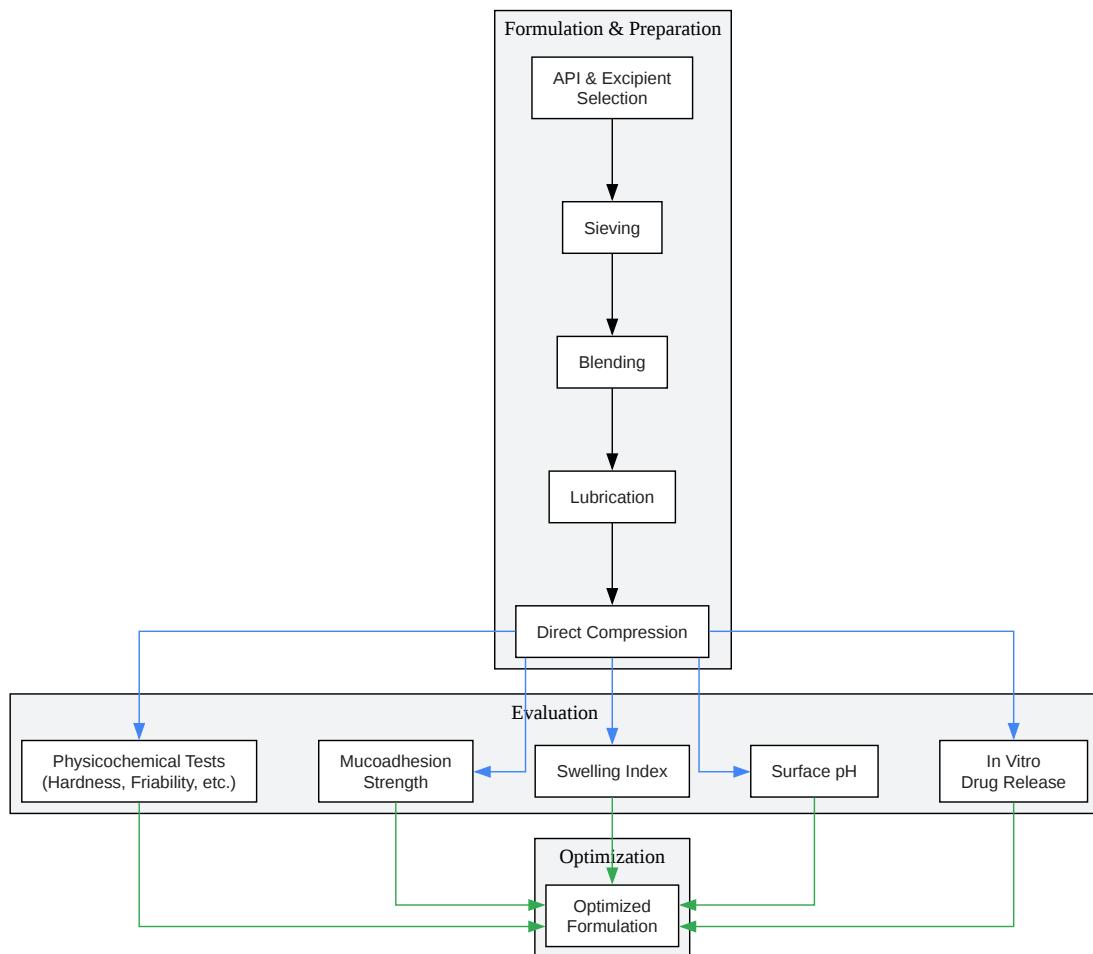
Procedure:

- Allow the tablet to swell by keeping it in contact with 1 mL of distilled water for 2 hours.[\[3\]](#)[\[11\]](#)
- Bring the pH electrode into contact with the hydrated surface of the tablet.
- Allow the electrode to equilibrate for 1 minute and record the pH.[\[3\]](#) The surface pH should ideally be close to the neutral pH of saliva (6.7-7.0) to avoid irritation.[\[8\]](#)[\[11\]](#)

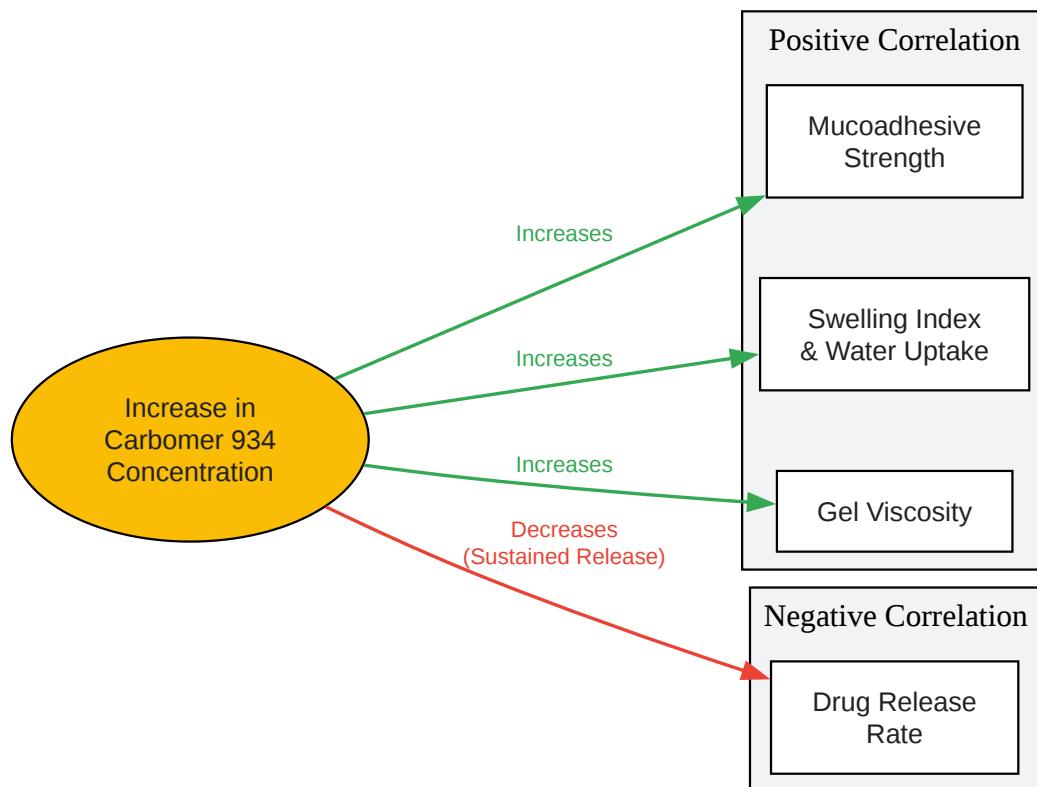
Protocol 6: In Vitro Drug Release Study

Apparatus:

- USP Dissolution Testing Apparatus II (Paddle type).[\[3\]](#)


Procedure:

- Medium: Use 900 mL of a dissolution medium that simulates salivary fluid (e.g., phosphate buffer pH 6.8). Maintain the temperature at $37 \pm 0.5^\circ\text{C}$.[\[3\]](#)
- Paddle Speed: Set the paddle speed to 50 rpm.
- Tablet Mounting: To ensure unidirectional release, attach the tablet to a glass slide with an impermeable backing layer facing the slide.[\[3\]](#) Place the slide at the bottom of the dissolution vessel.


- Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
- Analysis: Analyze the samples for drug content using a suitable validated method (e.g., UV-Vis spectrophotometry).[16]
- Data Analysis: Plot the cumulative percentage of drug released versus time.

Visualizations: Workflows and Relationships

The following diagrams illustrate the development process and key relationships in formulating mucoadhesive buccal tablets with **Carbomer 934**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for developing **Carbomer 934** mucoadhesive buccal tablets.

[Click to download full resolution via product page](#)

Caption: Impact of **Carbomer 934** concentration on key tablet properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fabrication and In-vitro Evaluation of Buccal Mucoadhesive Tablet of Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ij crt.org [ij crt.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Carbopol 934-Sodium Alginate-Gelatin Mucoadhesive Ondansetron Tablets for Buccal Delivery: Effect of pH Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. benchchem.com [benchchem.com]
- 7. Development and Evaluation of Buccal Bioadhesive Tablet of an Anti-emetic Agent Ondansetron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and evaluation of mucoadhesive buccal tablets of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and optimization of mucoadhesive bilayer buccal tablets of atenolol using simplex design method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. archives.ijper.org [archives.ijper.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- To cite this document: BenchChem. [Application Note: Carbomer 934 in the Development of Mucoadhesive Buccal Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3431392#application-of-carbomer-934-in-developing-mucoadhesive-buccal-tablets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com